molecular formula C9H8O3S B100242 Isothiochroman-4-one, 2,2-dioxide CAS No. 16723-58-3

Isothiochroman-4-one, 2,2-dioxide

Cat. No. B100242
CAS RN: 16723-58-3
M. Wt: 196.22 g/mol
InChI Key: WZCXMBLDKALJTK-UHFFFAOYSA-N
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Description

Isothiochroman-4-one, 2,2-dioxide is a chemical compound that has been the subject of various synthetic and structural studies due to its potential biological activity and its interesting molecular structure. The compound is related to isothiochroman and its derivatives, which have been investigated for their potential as gyrase B inhibitors, a target for antibacterial agents . The molecular structure of isothiochroman-4-one, 2,2-dioxide is characterized by a six-membered ring with a sulfur atom and two oxygen atoms double-bonded to the same carbon atom, which is a distinctive feature of the dioxide variant.

Synthesis Analysis

The synthesis of isothiochroman-4-one, 2,2-dioxide has been achieved through various methods. One approach involves the cyclization of o-cyanobenzyl thioacetate via a Thorpe reaction, which provides a convenient route to the compound . Another method includes a Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers, which allows for the synthesis of isothiochroman-3-ones, a closely related compound, under metal-free conditions . Additionally, stereoselective syntheses have been developed for substituted isothiochromans and their dioxides, with a focus on understanding the thermodynamic stability of different stereoisomers .

Molecular Structure Analysis

The molecular structure of isothiochroman-4-one, 2,2-dioxide and its derivatives has been extensively studied. X-ray crystallography has revealed preferred conformations for certain substituted isothiochromans, such as a boat conformation for cis-1,4-dimethylisothiochroman 2,2-dioxide . The structural investigation of new derivatives has been complemented by NMR and IR spectroscopy, as well as computational studies, to understand the conformational preferences and stability of various isomers and tautomers .

Chemical Reactions Analysis

Isothiochroman-4-one, 2,2-dioxide undergoes various chemical reactions, particularly with nitrogen-containing nucleophilic reagents. Studies have explored the formylation of the compound using dimethylformamide dimethylacetal and further reactions with nitrogen nucleophiles . Additionally, the compound has been shown to react with diiodomethane to produce derivatives such as 1,1′-methylenebis(isothiochromanes) . The stereochemistry of alkylation reactions has also been investigated, revealing stereospecific outcomes depending on the position and nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiochroman-4-one, 2,2-dioxide and its derivatives are closely related to their molecular structure. The preferred boat conformation of certain stereoisomers affects their thermodynamic stability and reactivity . The synthesis of related compounds, such as 2H-4,6-dimethylpyrido[3,2-d]isothiazolin-3-one-1,1-dioxide, has provided additional insights into the structural features that influence the properties of these sulfur-containing heterocycles, including their potential pharmacological properties .

Future Directions

Thiochromanones and isothiochromanones are reported as valuable biological agents and are useful precursors in the synthesis of steroidal heterocycles . Therefore, Isothiochroman-4-one, 2,2-dioxide, as a key compound, has a promising future in the field of chemical synthesis .

properties

IUPAC Name

2,2-dioxo-1H-isothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXMBLDKALJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937297
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiochroman-4-one, 2,2-dioxide

CAS RN

16723-58-3
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiochroman-4-one, 2,2-dioxide
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Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 3
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 4
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Reactant of Route 5
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 6
Isothiochroman-4-one, 2,2-dioxide

Citations

For This Compound
11
Citations
IWJ Still, MT Thomas - The Journal of Organic Chemistry, 1968 - ACS Publications
The preparation of several new-keto sulfones relatedto thiochroman-4-one 1, 1-dioxide has been carried out by hydrogen peroxide oxidation of the corresponding cyclic sulfides. The …
Number of citations: 20 pubs.acs.org
OO Shyshkina, VV Medviediev, OV Shishkin, AI Kysil… - Tetrahedron, 2015 - Elsevier
Unexpected, but simple synthesis of 2,2′-[(3-oxo-3H-pyrazole-4,5-diyl)bis(sulfonyl-methylene)]dibenzoic acid was carried out via nitration of isothiochroman-4-one 2,2-dioxide in the …
Number of citations: 3 www.sciencedirect.com
RA Benkeser, CA Tincher - The Journal of Organic Chemistry, 1968 - ACS Publications
It was established that dialkylacetylenes were reduced to trans olefins when an electric current was passed through a methylamine solution of lithium chloride and the acetylene. These …
Number of citations: 40 pubs.acs.org
AG Harrison, MT Thomas… - Organic Mass Spectrometry, 1970 - Wiley Online Library
The mass spectra of thiochromanone (I), isothiochromanone (II)‐2‐, 3‐ and 8‐methylthiochromanone and the sulfoxides and sulfones derived from these cyclic sulfides have been …
V Gupta, KS Carroll - Chemical Science, 2016 - pubs.rsc.org
Oxidation of a protein cysteine thiol to sulfenic acid, termed S-sulfenylation, is a reversible post-translational modification that plays a crucial role in regulating protein function and is …
Number of citations: 118 pubs.rsc.org
N Srinivasa Reddy, E Premkumar Reddy… - Synthetic …, 2004 - Taylor & Francis
Convenient and simple synthesis of β‐keto benzylsulfones, isothiochromanone‐2,2‐dioxides was carried out by dehydrating condensation of benzylsulfonyl acetic acids using …
Number of citations: 8 www.tandfonline.com
JC Netto-Ferreira, ESL da Silva, NC de Lucas - Journal of Photochemistry …, 2011 - Elsevier
The steady state photolysis of thioxanthen-9-one-10,10-dioxide (1) in dichloromethane does not result in any product formation. In hydrogen donor solvents, such as 2-propanol, toluene …
Number of citations: 8 www.sciencedirect.com
JD Finlay - 1978 - search.proquest.com
The flash vacuum thermolysis and photolysis of a number of cyclic sulphones have been studied with a view to developing these reactions as possible synthetic processes. A number of …
Number of citations: 2 search.proquest.com
IWJ Still - 1991 - search.proquest.com
The thesis which follows is divided into three parts. In the first, major section (Part A) of the thesis, an extensive series of studies is presented dealing with the chemistry of organosulphur …
Number of citations: 0 search.proquest.com
HS Abdul-Gafoor - 2016 - platform.almanhal.com
The rapid spread of cancer has stimulated an unprecedented level of research activity directed towards the search for new structure leads that may be of use in designing novel …
Number of citations: 0 platform.almanhal.com

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